molecular formula C52H64N5O10P B8092469 DMT-2'O-Methyl-rC(tac) Phosphoramidite

DMT-2'O-Methyl-rC(tac) Phosphoramidite

Cat. No.: B8092469
M. Wt: 950.1 g/mol
InChI Key: JRJMGDLRRSEUHM-QEGXYSTPSA-N
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Description

DMT-2’O-Methyl-rC(tac) phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of cytidine, modified to include a 2’-O-methyl group and a 5’-O-(4,4’-dimethoxytrityl) (DMT) protecting group. This compound is crucial in the field of molecular biology and biochemistry for the synthesis of RNA sequences with enhanced stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’O-Methyl-rC(tac) phosphoramidite involves several key steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a 4,4’-dimethoxytrityl (DMT) group.

    Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated to form the 2’-O-methyl derivative.

    Introduction of the Phosphoramidite Group: The 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

These reactions are typically carried out under anhydrous conditions using inert atmosphere techniques to prevent moisture from interfering with the reactions .

Industrial Production Methods

Industrial production of DMT-2’O-Methyl-rC(tac) phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DMT-2’O-Methyl-rC(tac) phosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The DMT protecting group can be removed under acidic conditions to expose the 5’-hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DMT-2’O-Methyl-rC(tac) phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DMT-2’O-Methyl-rC(tac) phosphoramidite involves its incorporation into RNA sequences during oligonucleotide synthesis. The 2’-O-methyl modification enhances the stability of the RNA by protecting it from enzymatic degradation. The DMT group serves as a protecting group during synthesis, which can be removed to expose the reactive hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • DMT-2’O-Methyl-rA(bz) Phosphoramidite
  • DMT-2’O-Methyl-rG(ib) Phosphoramidite
  • DMT-2’O-Methyl-rU Phosphoramidite

Uniqueness

DMT-2’O-Methyl-rC(tac) phosphoramidite is unique due to its specific modifications that provide enhanced stability and resistance to degradation. Compared to other similar compounds, it offers unique advantages in the synthesis of RNA sequences with specific structural and functional properties .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJMGDLRRSEUHM-QEGXYSTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H64N5O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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